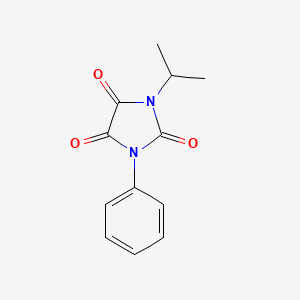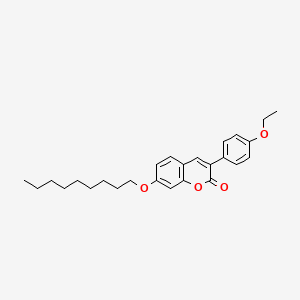
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- is a compound belonging to the class of benzisoxazoles, which are oxygen- and nitrogen-containing heterocycles. These compounds are known for their wide range of synthetic and pharmaceutical applications, including significant pharmacological and biological activities such as analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- can be achieved through several synthetic routes. One common method involves the base-catalyzed cyclization of o-hydroxyphenylketoximes . This method is preferred due to its simplicity and efficiency. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can lead to the formation of different substituted benzisoxazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various functionalized benzisoxazoles . In biology and medicine, it has been investigated for its potential pharmacological activities, including anticonvulsant and anticancer properties . The compound’s ability to interact with serotonergic and dopaminergic receptors makes it a candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to serotonergic and dopaminergic receptors . This interaction can modulate neurotransmitter activity, leading to various therapeutic effects such as anticonvulsant and antipsychotic actions.
Comparison with Similar Compounds
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- can be compared with other similar compounds such as risperidone, paliperidone, and zonisamide . These compounds also belong to the benzisoxazole class and share similar pharmacological activities. 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- is unique in its specific structural features and the range of biological activities it exhibits.
Risperidone: An antipsychotic drug used to treat schizophrenia and bipolar disorder.
Paliperidone: An active metabolite of risperidone with similar antipsychotic properties.
Zonisamide: An anticonvulsant used to treat epilepsy.
These comparisons highlight the uniqueness of 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- in terms of its specific applications and potential therapeutic benefits.
Properties
CAS No. |
97872-00-9 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,13-8-4-3-5-9-13)19-17(21)12-15-14-10-6-7-11-16(14)22-20-15/h3-11H,12H2,1-2H3,(H,19,21) |
InChI Key |
OLVBOSZZKBNGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)


![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)


![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)






